molecular formula C12H10ClNO2S B1425150 Methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate CAS No. 925005-57-8

Methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate

Cat. No. B1425150
M. Wt: 267.73 g/mol
InChI Key: UBYCNUKVNNNQSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09260448B2

Procedure details

In the same manner as the synthesis of Compound 1, methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate (100 mg, 0.373 mmol), triethyl orthoformate (2 ml), 4-chloroaniline (88.5 mg, 0.70 mmol), and acetic acid (0.1 ml) were used to give 31.3 mg (0.084 mmol, 23% yield) of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
88.5 mg
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
solvent
Reaction Step One
Yield
23%

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[C:12](=O)C3SC=C(C4C=CC=CC=4)C=3N=C2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH2:23][C:24]1[C:28]([C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][C:30]=2[Cl:35])=[CH:27][S:26][C:25]=1[C:36]([O:38]C)=O.C(OCC)(OCC)OCC.[Cl:50]C1C=CC(N)=CC=1>C(O)(=O)C>[Cl:35][C:30]1[CH:31]=[CH:32][CH:33]=[CH:34][C:29]=1[C:28]1[C:24]2[N:23]=[CH:12][N:7]([C:1]3[CH:6]=[CH:5][C:4]([Cl:50])=[CH:3][CH:2]=3)[C:36](=[O:38])[C:25]=2[S:26][CH:27]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)N1C=NC2=C(C1=O)SC=C2C2=CC=CC=C2
Name
Quantity
100 mg
Type
reactant
Smiles
NC1=C(SC=C1C1=C(C=CC=C1)Cl)C(=O)OC
Name
Quantity
2 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
88.5 mg
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Name
Quantity
0.1 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C1=CSC2=C1N=CN(C2=O)C2=CC=C(C=C2)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.084 mmol
AMOUNT: MASS 31.3 mg
YIELD: PERCENTYIELD 23%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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